![molecular formula C14H14N6O2 B2826385 ethyl 2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)acetate CAS No. 1251698-39-1](/img/structure/B2826385.png)

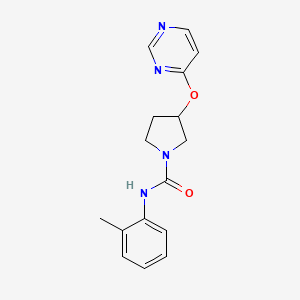

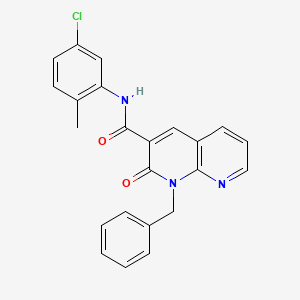

ethyl 2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis and Biological Activity

- Ethyl 2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)acetate and related compounds have been explored in heterocyclic synthesis, particularly in the formation of novel compounds with potential biological activities. For instance, Youssef et al. (2011) demonstrated the transformation of related compounds to heterocyclic systems, which exhibited biocidal properties against various microorganisms (Youssef et al., 2011).

- Similarly, Gurenko et al. (2014) synthesized novel pyrazolo[3,4-d][1,2,3]triazines, aiming to incorporate pyrazole or 1,3,4-oxadiazole fragments in bicyclic systems (Gurenko et al., 2014).

Synthesis and Characterization of Derivatives

- Research by Gray et al. (1976) involved the cyclisation of ethyl 2-cyano-2-(1,2,4-trizol-5-ylhydrazono)acetate, leading to the formation of ethyl 7-amino-1,2,4-triazolo[5,1-c][1,2,4]triazine-6-carboxylate, a related compound. This work highlighted the impact of different solvents on the cyclisation process and the formation of various derivatives (Gray et al., 1976).

Antibacterial and Antifungal Applications

- Hassan (2013) synthesized derivatives of ethyl [1,2,4] triazolo[3,4-c][1,2,4]triazino[5,6-b]-5H-indole-5-ethanoate, showing significant antibacterial and antifungal activities. This indicates the potential of such compounds in the development of new antimicrobial agents (Hassan, 2013).

Anticancer Applications

- Rahmouni et al. (2016) explored the synthesis of novel pyrazolopyrimidines derivatives, including those related to this compound, for their potential as anticancer and anti-5-lipoxygenase agents, demonstrating the significance of such compounds in cancer research (Rahmouni et al., 2016).

Direcciones Futuras

The future directions for research on “ethyl 2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)acetate” and related compounds could involve further exploration of their promising pharmacological properties, including anti-proliferative and antitumor activity . Further optimization of these compounds as anticancer agents could also be a potential area of focus .

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibitCDK2 , a protein kinase involved in cell cycle regulation.

Mode of Action

It’s worth noting that related compounds have shown significant inhibitory activity against cdk2 . This suggests that the compound might interact with its target, leading to inhibition of the target’s activity and subsequent changes in cellular processes.

Biochemical Pathways

Inhibition of CDK2 can lead to cell cycle arrest, thereby affecting the proliferation of cells .

Result of Action

Related compounds have shown significant cytotoxic activities against various cell lines . This suggests that the compound might induce similar effects, potentially leading to cell death.

Action Environment

It’s worth noting that the synthesis of related compounds has been carried out under specific conditions, such as heating with phosphorus pentoxide . This suggests that the compound’s action might be influenced by certain environmental factors.

Propiedades

IUPAC Name |

ethyl 2-[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2/c1-2-22-12(21)9-15-13-11-8-16-20(14(11)18-19-17-13)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTSPYRSQRHBEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=C2C=NN(C2=NN=N1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Oxa-5-azaspiro[3.6]decane;hydrochloride](/img/structure/B2826304.png)

![2-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2826307.png)

![methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate](/img/structure/B2826311.png)

![methyl (2R)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B2826312.png)

![Tert-butyl 4-[(but-2-ynoylamino)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2826313.png)

![2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2826324.png)